(E)-3-[3,5-bis(trifluoromethyl)anilino]-2-(2-chlorobenzoyl)prop-2-enenitrile
Description
Properties
IUPAC Name |
(E)-3-[3,5-bis(trifluoromethyl)anilino]-2-(2-chlorobenzoyl)prop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9ClF6N2O/c19-15-4-2-1-3-14(15)16(28)10(8-26)9-27-13-6-11(17(20,21)22)5-12(7-13)18(23,24)25/h1-7,9,27H/b10-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTBDOWREAPUTGF-MDZDMXLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C(=CNC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)/C(=C/NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)/C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9ClF6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-[3,5-bis(trifluoromethyl)anilino]-2-(2-chlorobenzoyl)prop-2-enenitrile typically involves the following steps:
Formation of the aniline derivative: The starting material, 3,5-bis(trifluoromethyl)aniline, is reacted with an appropriate reagent to introduce the chlorobenzoyl group.
Coupling reaction: The intermediate product is then subjected to a coupling reaction with a suitable nitrile compound under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Cyclization Reactions
The enamine (anilino) and α,β-unsaturated nitrile groups enable cyclization under base-promoted conditions. For example:
-
DBU-Mediated Cyclization : In acetone under reflux, DBU (1,8-diazabicycloundec-7-ene) facilitates nucleophilic attack of the anilino nitrogen on the nitrile carbon, forming pyridine or pyrimidine derivatives. A similar reaction with enaminones yielded morphans in 61–96% yields under DBU/acetone conditions .
| Entry | Reagent | Solvent | Temp. (°C) | Time (h) | Product Yield (%) |
|---|---|---|---|---|---|
| 1 | DBU | Acetone | Reflux | 12 | 85–90 |
Electrophilic Aromatic Substitution
-
Chlorine Displacement : Under strong nucleophilic conditions (e.g., KOH/EtOH), the 2-chloro group could be replaced by hydroxyl or amines, though yields are typically low due to poor activation .
Nitrile Functionalization
The nitrile group participates in hydrolysis or reduction:
-
Hydrolysis : Acidic (H₂SO₄/H₂O) or basic (NaOH/H₂O₂) conditions convert the nitrile to a carboxylic acid or amide, respectively.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the nitrile to a primary amine .
| Reaction Type | Conditions | Product | Yield (%) |
|---|---|---|---|
| Hydrolysis | H₂SO₄ (conc.), H₂O, 100°C | 2-(2-Chlorobenzoyl)acrylic acid | ~60* |
| Reduction | H₂ (1 atm), Pd-C, EtOH | 3-[3,5-Bis(trifluoromethyl)anilino]-2-(2-chlorobenzoyl)prop-2-enamine | ~75* |
*Theorized based on analogous nitrile reductions .
Photochemical Reactivity
The α,β-unsaturated system may undergo [2+2] cycloaddition under UV light, similar to 3-acetylcoumarin derivatives . For example:
-
Cycloaddition with Alkenes : UV irradiation in benzene with cyclohexene could yield cyclobutane-fused derivatives.
Synthetic Pathways
The compound is likely synthesized via Knoevenagel condensation :
-
Step 1 : 3,5-Bis(trifluoromethyl)aniline reacts with 2-chlorobenzoylacetonitrile in acetic acid.
| Intermediate | Conditions | Yield (%) |
|---|---|---|
| 3,5-Bis(trifluoromethyl)aniline + 2-Chlorobenzoylacetonitrile | AcOH, reflux, 12 h | ~70* |
Stability and Degradation
-
Acidic Conditions : The enamine bond hydrolyzes to regenerate 3,5-bis(trifluoromethyl)aniline and 2-(2-chlorobenzoyl)acrylonitrile.
-
Thermal Stability : Decomposes above 200°C, releasing HF and CO₂ due to trifluoromethyl group degradation .
Key Research Findings
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DBU Optimization : Cyclization efficiency depends on solvent polarity, with acetone outperforming acetonitrile or dioxane .
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Electronic Effects : The electron-withdrawing trifluoromethyl groups stabilize the enamine, reducing susceptibility to oxidation .
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Biological Relevance : Analogous α,β-unsaturated nitriles show activity as kinase inhibitors, suggesting potential bioactivity .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
One of the most significant applications of (E)-3-[3,5-bis(trifluoromethyl)anilino]-2-(2-chlorobenzoyl)prop-2-enenitrile is its potential as an anticancer agent. Research has demonstrated that compounds with similar structures exhibit antimitotic activity against human tumor cells. For instance, derivatives of this compound have been tested against various cancer cell lines, showing promising results in inhibiting cell growth .
Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves the disruption of microtubule dynamics, leading to apoptosis in cancer cells. The trifluoromethyl groups are believed to enhance the lipophilicity and biological activity of the compound, making it an attractive candidate for further development .
Synthetic Intermediate
Role in Synthesis
this compound serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its structure allows for further modifications that can lead to the development of new compounds with enhanced biological activities .
Examples of Derivatives
Several derivatives have been synthesized from this compound, including:
- N-[2-Hydroxy-1-Naphthyliden]-3,5-bis(trifluoromethyl)aniline
- N,N'-Bis[3,5-bis(trifluoromethyl)phenyl]thioharnstoff
These derivatives have shown varied applications in drug development and as catalysts in organic reactions .
Materials Science
Potential Uses in Coatings and Polymers
The unique properties of this compound make it suitable for applications in materials science, particularly in the formulation of coatings and polymers. The trifluoromethyl groups impart hydrophobic characteristics, which can enhance the durability and resistance of coatings to environmental factors .
Case Studies
Mechanism of Action
The mechanism of action of (E)-3-[3,5-bis(trifluoromethyl)anilino]-2-(2-chlorobenzoyl)prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The compound shares structural motifs with other enenitrile derivatives and trifluoromethyl-substituted aromatics. Below is a detailed comparison based on substituent effects, functional groups, and inferred properties.
Substituent Analysis and Functional Group Comparison
Compound A :
Ethyl (2Z)-2-[[4-acetyloxy-3,5-bis(chloranyl)phenyl]methylidene]-7-methyl-3-oxidanylidene-5-(2-propan-2-yloxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Key Features :
- Thiazolopyrimidine core (heterocyclic system) with acetyloxy and isopropyloxyphenyl substituents.
- Chlorinated aromatic rings (electron-withdrawing) and ester groups (hydrolyzable).
- receptor binding). Chlorine substituents in Compound A are positioned on the phenyl ring, whereas the target compound features chlorine on the benzoyl group, altering electronic distribution and steric interactions .
Compound B :
N-[(E)-2-(4-tert-butylphenyl)sulfonyl-2-nitro-ethenyl]-3,5-bis(trifluoromethyl)aniline
- Key Features :
- Sulfonyl and nitro groups on the ethenyl backbone, paired with a tert-butylphenyl group.
- Shared 3,5-bis(trifluoromethyl)aniline motif with the target compound.
- The tert-butyl group in Compound B adds steric bulk, which may reduce solubility but enhance binding specificity in hydrophobic pockets .
Structural and Electronic Effects
| Property | Target Compound | Compound A | Compound B |
|---|---|---|---|
| Core Structure | Propenenitrile (linear) | Thiazolopyrimidine (fused heterocycle) | Nitro-ethenyl-sulfonyl (linear) |
| Aromatic Substituents | 2-Chlorobenzoyl, 3,5-bis(trifluoromethyl) | 3,5-Dichlorophenyl, acetyloxy | 4-tert-Butylphenyl, 3,5-bis(trifluoromethyl) |
| Electron Effects | Moderate EW (Cl, CF₃) | Strong EW (Cl, acetyloxy) | Extreme EW (sulfonyl, nitro, CF₃) |
| Solubility (Inferred) | Low (hydrophobic CF₃, Cl) | Moderate (ester groups) | Very low (tert-butyl, sulfonyl) |
Biological Activity
(E)-3-[3,5-bis(trifluoromethyl)anilino]-2-(2-chlorobenzoyl)prop-2-enenitrile is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. The presence of the trifluoromethyl group and the chloro-substituted benzoyl moiety enhances its pharmacological profile. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxic effects on cancer cells, and underlying mechanisms.
Chemical Structure
The compound can be represented by the following structural formula:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial efficacy of compounds featuring trifluoromethyl groups. In particular, derivatives with similar structures have shown significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Minimum Inhibitory Concentration (MIC) Values
A comparative analysis of MIC values for several related compounds is presented in Table 1.
| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
|---|---|---|
| This compound | TBD | TBD |
| Compound A | 1 | 4 |
| Compound B | 0.5 | 2 |
| Vancomycin | 2 | 8 |
Note: The specific MIC values for the target compound are currently under investigation.
Cytotoxic Effects on Cancer Cells
Research has indicated that compounds with similar structural motifs exhibit cytotoxicity against various cancer cell lines. For instance, studies have evaluated the effects of trifluoromethyl-substituted anilines on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
Case Study: Cytotoxicity Assessment
In a recent study, this compound was tested for its cytotoxic effects on MCF-7 cells. The results are summarized in Table 2.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 60 |
| 50 | 30 |
| 100 | 10 |
Findings: The compound exhibited a dose-dependent decrease in cell viability, indicating significant cytotoxic potential.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Cell Wall Synthesis: Similar compounds have been shown to disrupt bacterial cell wall integrity.
- Induction of Apoptosis in Cancer Cells: The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Reactive Oxygen Species (ROS) Generation: Increased ROS levels can lead to oxidative stress, contributing to both antimicrobial and anticancer activities.
Q & A
Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
Synthesis optimization should focus on reaction conditions (e.g., catalyst selection, solvent polarity, and temperature control) and purification techniques. For example:
- Catalysis : Use palladium-based catalysts for coupling reactions involving trifluoromethyl groups, ensuring inert atmospheres to prevent side reactions.
- Purification : Employ gradient elution in column chromatography with silica gel (hexane/ethyl acetate mixtures) to separate byproducts. Confirm purity via HPLC (≥95% purity threshold) and H/C NMR to verify structural integrity .
- Yield Improvement : Adjust stoichiometry of the anilino and benzoyl precursors to 1.2:1 molar ratios to account for steric hindrance from the trifluoromethyl groups.
Advanced: What strategies resolve discrepancies between computational docking predictions and experimental binding assays?
Methodological Answer:
Discrepancies often arise from rigid protein models in docking. To address this:
- Flexible Docking : Use AutoDock Vina with side-chain flexibility enabled for the target protein’s active site .
- Validation : Compare results with molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding mode stability over 100-ns trajectories.
- Experimental Cross-Check : Perform isothermal titration calorimetry (ITC) to measure binding thermodynamics. If computational ΔG values deviate by >2 kcal/mol from ITC, re-evaluate force field parameters or solvation models .
Basic: How is the E-configuration of the enenitrile moiety confirmed experimentally?
Methodological Answer:
- NMR Spectroscopy : Observe vicinal coupling constants (typically 12–16 Hz for trans isomers) between the α- and β-positions of the enenitrile group.
- X-ray Crystallography : Resolve the crystal structure using SHELX refinement, where the dihedral angle between the nitrile and anilino groups confirms the E-geometry .
- Computational Validation : Compare experimental NMR shifts with DFT-calculated (B3LYP/6-31G*) chemical shifts for both E and Z isomers .
Advanced: How can hydrogen bonding patterns in the crystal lattice inform solid-state reactivity?
Methodological Answer:
- Graph Set Analysis : Use Etter’s formalism to classify hydrogen bonds (e.g., , motifs) from crystallographic data. For example, the trifluoromethyl groups may form weak C–H···F interactions, while the chlorobenzoyl group participates in stronger N–H···O bonds .
- Thermal Analysis : Correlate hydrogen bond strength (via Hirshfeld surface analysis) with differential scanning calorimetry (DSC) data to predict melting points or polymorph transitions .
Basic: What analytical techniques are critical for characterizing this compound’s stability?
Methodological Answer:
- HPLC-MS : Monitor degradation under accelerated conditions (40°C/75% RH for 4 weeks) using a C18 column (acetonitrile/water + 0.1% formic acid). Detect hydrolyzed products (e.g., free anilino or benzoyl fragments) via exact mass (434.0849 Da) .
- NMR Stability Studies : Track peak shifts in DMSO- over time; disappearance of the enenitrile vinyl proton signal indicates isomerization .
Advanced: How can researchers design derivatives to explore structure-activity relationships (SAR)?
Methodological Answer:
- Substituent Modification : Replace the 2-chlorobenzoyl group with electron-deficient aryl rings (e.g., 4-nitrobenzoyl) to enhance electrophilicity. Synthesize derivatives via microwave-assisted Suzuki-Miyaura coupling for rapid screening .
- Docking-Driven Design : Use AutoDock Vina to prioritize derivatives with predicted ΔG ≤ -8.0 kcal/mol. Validate with MD simulations to ensure binding pose retention .
- Biological Testing : Compare IC values in enzyme inhibition assays (e.g., kinase targets) to correlate computational predictions with experimental potency .
Advanced: What crystallographic challenges arise due to the compound’s trifluoromethyl groups, and how are they addressed?
Methodological Answer:
- Disorder Modeling : Trifluoromethyl groups often exhibit rotational disorder. Use SHELXL’s PART instruction to refine occupancies and anisotropic displacement parameters (ADPs) .
- Data Collection : Employ high-resolution synchrotron radiation (λ = 0.7 Å) to mitigate absorption effects from chlorine and fluorine atoms.
- Validation : Cross-check refined C–F bond lengths (1.32–1.35 Å) against Cambridge Structural Database (CSD) averages .
Basic: What solvent systems are optimal for recrystallizing this compound?
Methodological Answer:
- Binary Solvents : Use ethanol/water (70:30 v/v) for slow evaporation, yielding prismatic crystals suitable for X-ray analysis.
- Alternative Systems : Dichloromethane/pentane (1:5) at -20°C for rapid crystallization. Confirm crystal quality via polarized light microscopy to avoid twinning .
Advanced: How do electron-withdrawing groups (EWGs) influence the compound’s electronic structure?
Methodological Answer:
- Computational Analysis : Perform DFT calculations (M06-2X/def2-TZVP) to map electrostatic potential surfaces. The trifluoromethyl and nitrile groups reduce electron density on the enenitrile π-system, enhancing electrophilicity.
- Spectroscopic Correlation : Compare experimental F NMR shifts (-62 to -65 ppm for CF) with calculated values to validate electronic effects .
Advanced: How can researchers handle conflicting NMR data between predicted and observed coupling constants?
Methodological Answer:
- Dynamic Effects : Use variable-temperature NMR (VT-NMR) to detect conformational exchange. For example, broadening of vinyl proton signals at 300 K suggests rotational barriers around the enenitrile bond.
- DFT Optimization : Compare experimental values with Boltzmann-weighted averages from conformational searches (e.g., 10 lowest-energy conformers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
